![molecular formula C14H17N3O3 B12931612 N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 925702-41-6](/img/structure/B12931612.png)
N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide is a compound belonging to the class of indolin-2-ones. It is characterized by the presence of a morpholine ring attached to the indolin-2-one core. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide typically involves the reaction of 5-morpholino-2-oxoindoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-Morpholino-2-oxoindoline
Reagent: Acetic anhydride
Reaction Conditions: The reaction is conducted at a temperature range of 60-80°C for several hours, followed by purification steps to isolate the product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .
Comparación Con Compuestos Similares
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide can be compared with other similar compounds, such as:
2-Oxoindoline Derivatives: These compounds share the indolin-2-one core and exhibit similar biological activities.
Morpholine-Substituted Compounds: Compounds with a morpholine ring often show comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide lies in its specific combination of the indolin-2-one core and the morpholine ring, which imparts distinct chemical and biological properties.
Conclusion
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for further study and development.
Propiedades
Número CAS |
925702-41-6 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-(5-morpholin-4-yl-2-oxo-1,3-dihydroindol-6-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-8-11-10(7-14(19)16-11)6-13(12)17-2-4-20-5-3-17/h6,8H,2-5,7H2,1H3,(H,15,18)(H,16,19) |
Clave InChI |
BBWDGWXNZPKQFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2CC(=O)NC2=C1)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


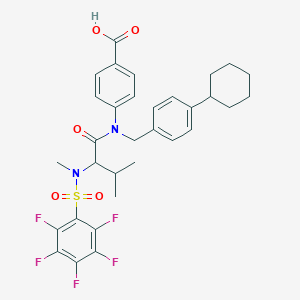
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
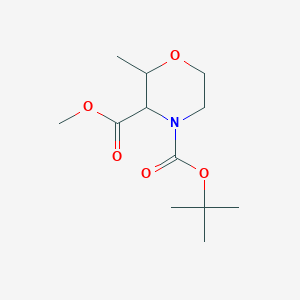
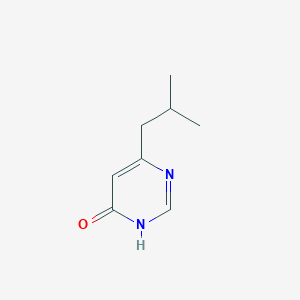
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
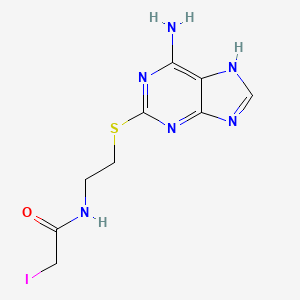

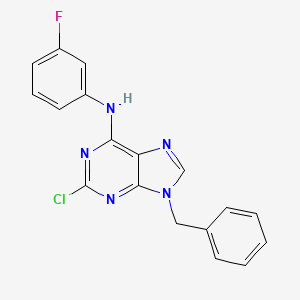
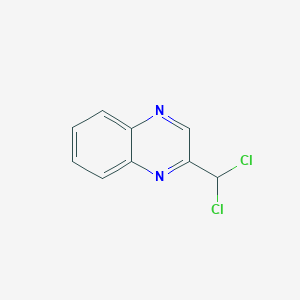

![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
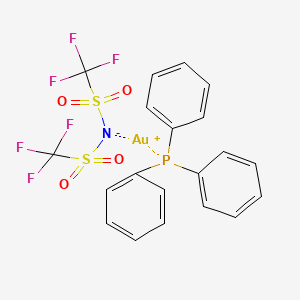

![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
